6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine

Catalog No.
S985819
CAS No.
1186311-15-8
M.F
C14H23N3OSi
M. Wt
277.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H...

CAS Number

1186311-15-8

Product Name

6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine

IUPAC Name

tert-butyl-dimethyl-[(3-methylimidazo[4,5-b]pyridin-6-yl)methoxy]silane

Molecular Formula

C14H23N3OSi

Molecular Weight

277.44 g/mol

InChI

InChI=1S/C14H23N3OSi/c1-14(2,3)19(5,6)18-9-11-7-12-13(15-8-11)17(4)10-16-12/h7-8,10H,9H2,1-6H3

InChI Key

ZRQGXPOSBWSIKN-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(N=C1)N(C=N2)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(N=C1)N(C=N2)C

6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a chemical compound with the molecular formula C14H23N3OSiC_{14}H_{23}N_{3}OSi and a molecular weight of approximately 277.44 g/mol. It features a complex structure characterized by an imidazo[4,5-b]pyridine core, which is known for its biological significance and potential pharmaceutical applications. The compound is classified as an irritant and is often used in organic synthesis due to its unique functional groups, including a tert-butyldimethylsilyloxy group that enhances its reactivity and solubility in various solvents .

The reactions involving 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine are primarily centered around its silyl ether functionality. This compound can undergo various transformations such as:

  • Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride conditions, revealing a hydroxymethyl group that can participate in further reactions.
  • Nucleophilic Substitutions: The imidazo[4,5-b]pyridine moiety can react with electrophiles due to the presence of nitrogen atoms that can serve as nucleophiles.
  • Cross-Coupling Reactions: It can be utilized as a coupling partner in palladium-catalyzed cross-coupling reactions, which are essential in the synthesis of complex organic molecules.

These reactions make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds .

  • Antitumor Activity: Some derivatives exhibit activity against cancer cell lines by modulating signaling pathways involved in tumor growth.
  • STING Agonism: Related compounds have been investigated for their ability to activate the Stimulator of Interferon Genes pathway, which plays a crucial role in immune response and cancer therapy .

The synthesis of 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine typically involves several steps:

  • Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring is constructed through cyclization reactions.
  • Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via nucleophilic substitution or other functionalization methods.
  • Silylation: The tert-butyldimethylsilyl group is added using silylation reagents such as tert-butyldimethylchlorosilane under basic conditions.

This multi-step synthesis allows for the precise control over the functional groups and stereochemistry of the final product .

6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine has several applications in:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Pharmaceutical Research: Its derivatives are being explored for potential therapeutic effects in cancer treatment and immune modulation.
  • Chemical Biology: The compound may be used in studies to understand biological pathways and mechanisms due to its structural properties .

Several compounds share structural similarities with 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine. Here are some notable examples:

Compound NameStructureUnique Features
3-Methylimidazo[4,5-b]pyridineStructureKnown carcinogen; found in cooked meats.
1H-Imidazo[4,5-b]pyridin-2-oneStructureExhibits anti-inflammatory properties.
2-(1H-Imidazo[4,5-b]pyridin-2-yl)phenolStructurePotential anti-cancer agent; targets specific kinases.

Uniqueness: The presence of the tert-butyldimethylsilyloxy group distinguishes 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine from other similar compounds by enhancing its stability and solubility while potentially increasing its biological activity through improved interaction with targets.

Wikipedia

6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-methyl-3H-imidazo[4,5-b]pyridine

Dates

Modify: 2023-08-16

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